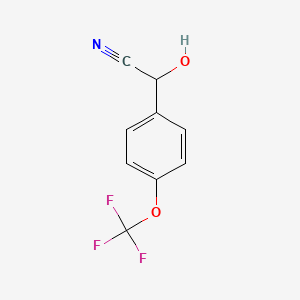

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile is a chemical compound with the CAS Number: 1155915-20-0 . It has a molecular weight of 217.15 . The compound is typically stored in a dry room at normal temperature . It is available in either a solid or liquid physical form .

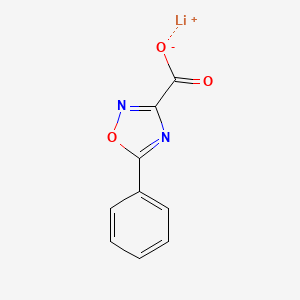

Molecular Structure Analysis

The linear formula of this compound is C9H6F3NO2 . The IUPAC name is hydroxy[2-(trifluoromethoxy)phenyl]acetonitrile . The InChI code is 1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H .Physical and Chemical Properties Analysis

The compound is typically stored in a dry room at normal temperature . It is available in either a solid or liquid physical form .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis Methods : 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitriles can be synthesized through reactions of trimethylsilyl cyanide with o-quinone methides, generated from 2-(1-tosylalkyl)phenols under basic conditions. This method provides a concise approach for producing these compounds (Wu, Gao, Chen, & Zhou, 2014).

Chemical Transformations : These compounds can be transformed into benzofuranones, highlighting their versatility in organic synthesis and potential for generating diverse molecular structures (Wu et al., 2014).

Electochemical Properties

- Electrochemical Oxidation : In studies involving electrochemical oxidation in dried acetonitrile, it was found that certain derivatives of benzisoselenazolone, including those with trifluoromethoxy groups, undergo oxidation to form selenoxides (Müller, Lamberts, & Evers, 1996).

Photolysis and Environmental Implications

- Photolysis in Environmental Context : The photolysis of certain hydroxybiphenyl compounds in acetonitrile aqueous solutions, which could be analogous to 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile, has implications for understanding the photodegradation of pollutants in natural environments (Zhang et al., 2020).

Chemical Resolution and Stereochemistry

- Resolution of Racemic Mixtures : The compound can be resolved from racemic forms, showcasing its relevance in the field of stereochemistry and the production of enantiomerically pure chemicals (Martel, Demoute, Teche, & Tessier, 1980).

Solvent Interactions

- Solvent Effects in Chemical Reactions : Studies on the hydrolysis of phenyl trifluoroacetates in water-acetonitrile mixtures reveal how solvent compositions can significantly influence reaction kinetics and mechanisms. This can be relevant for reactions involving this compound (Neuvonen, 1986).

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBYIIYTRJSDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2454100.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)

![5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2454121.png)